molecular formula C19H35N B12720724 (2S)-2-(2,2-dicyclohexylethyl)piperidine CAS No. 1326703-86-9

(2S)-2-(2,2-dicyclohexylethyl)piperidine

Cat. No.: B12720724
CAS No.: 1326703-86-9
M. Wt: 277.5 g/mol
InChI Key: CYXKNKQEMFBLER-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-(2,2-dicyclohexylethyl)piperidine is a chiral piperidine derivative. Piperidine compounds are known for their diverse applications in medicinal chemistry, organic synthesis, and as building blocks for more complex molecules. The unique structure of this compound, featuring a piperidine ring and a bulky dicyclohexylethyl group, may impart specific chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2,2-dicyclohexylethyl)piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available piperidine and dicyclohexylethyl bromide.

    Reaction Conditions: The piperidine is reacted with dicyclohexylethyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

    Purification: The product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(2,2-dicyclohexylethyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can be employed to reduce any unsaturated bonds or functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the dicyclohexylethyl group using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base, sulfonates in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce fully saturated hydrocarbons.

Scientific Research Applications

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-(2,2-dicyclohexylethyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as receptors or enzymes, modulating their activity. The bulky dicyclohexylethyl group may influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(2,2-diphenylethyl)piperidine: Similar structure but with phenyl groups instead of cyclohexyl groups.

    (2S)-2-(2,2-dimethylpropyl)piperidine: Smaller alkyl groups, potentially different steric and electronic properties.

Uniqueness

The unique feature of (2S)-2-(2,2-dicyclohexylethyl)piperidine is the presence of the bulky dicyclohexylethyl group, which may impart specific steric and electronic effects, influencing its reactivity and interactions with biological targets.

Properties

CAS No.

1326703-86-9

Molecular Formula

C19H35N

Molecular Weight

277.5 g/mol

IUPAC Name

(2S)-2-(2,2-dicyclohexylethyl)piperidine

InChI

InChI=1S/C19H35N/c1-3-9-16(10-4-1)19(17-11-5-2-6-12-17)15-18-13-7-8-14-20-18/h16-20H,1-15H2/t18-/m0/s1

InChI Key

CYXKNKQEMFBLER-SFHVURJKSA-N

Isomeric SMILES

C1CCC(CC1)C(C[C@@H]2CCCCN2)C3CCCCC3

Canonical SMILES

C1CCC(CC1)C(CC2CCCCN2)C3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.